1,3,5-Triphenoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-triphenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c1-4-10-19(11-5-1)25-22-16-23(26-20-12-6-2-7-13-20)18-24(17-22)27-21-14-8-3-9-15-21/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBABOJPAZZKCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3,5 Triphenoxybenzene and Analogues
Ullmann Ether Condensation Pathways for Triphenoxybenzene Synthesis
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, remains a cornerstone for the synthesis of diaryl ethers, including 1,3,5-triphenoxybenzene. wikipedia.orgorganic-chemistry.org The reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. scielo.org.mx Historically, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgunion.edu However, modern advancements have introduced milder and more efficient catalytic systems. wikipedia.org
The fundamental transformation for synthesizing this compound via this route involves the reaction of 1,3,5-trihalobenzene (e.g., 1,3,5-tribromobenzene) with phenol or a phenoxide salt.
The efficiency and yield of the Ullmann ether synthesis are highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. arkat-usa.org The development of ligand-accelerated catalysis has been pivotal in improving reaction conditions. While early reactions used copper powder, modern methods employ soluble copper(I) salts like CuI, often paired with chelating ligands. wikipedia.orgorganic-chemistry.org These ligands enhance catalyst stability and solubility, facilitating the reaction at lower temperatures. nih.gov
A variety of catalyst systems have been explored to optimize the synthesis of aryl ethers. Key components include:
Copper Source: Copper(I) iodide (CuI) is a common and effective catalyst. iitk.ac.in Air-stable complexes like CuI(PPh₃) have also been successfully used, particularly for reactions in non-polar solvents. arkat-usa.org
Ligands: The choice of ligand is critical. Bidentate N,N-chelating ligands, amino acids (such as N,N-dimethyl glycine), and oxalic diamides have proven to be highly effective in promoting C-O bond formation. organic-chemistry.orgrug.nl These ligands can accelerate the reaction, allowing for lower catalyst loadings and milder conditions. organic-chemistry.org
Base: An appropriate base is required to deprotonate the phenol. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). arkat-usa.orgnih.gov
Solvent: Traditional Ullmann reactions often use high-boiling polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene. wikipedia.orgiitk.ac.in However, successful couplings have also been achieved in non-polar solvents like toluene (B28343) and xylene, which can be advantageous for certain applications. arkat-usa.org
Interactive Table: Optimized Conditions for Ullmann-type Diaryl Ether Synthesis
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Key Feature | Reference |
|---|---|---|---|---|---|---|
| CuI | N,N-chelating ligands (e.g., 1,10-phenanthroline) | K₂CO₃ / Cs₂CO₃ | DMF, DMSO | 80-110 | Improved performance over ligand-free systems. rug.nlgatech.edu | rug.nlgatech.edu |
| CuI | N,N-Dimethyl Glycine | K₂CO₃ | Dioxane | ~90 | Effective for coupling phenols with aryl halides. organic-chemistry.org | organic-chemistry.org |
| CuI(PPh₃) | Triphenylphosphine (PPh₃) | K₂CO₃ | Toluene / Xylene | 100-140 | Allows for reaction in non-polar solvents. arkat-usa.org | arkat-usa.org |
| CuI | Oxalic Diamides | t-Butoxide | Toluene | 110 | Enables practical access to alkyl aryl ethers. organic-chemistry.org | organic-chemistry.org |
The mechanism of the Ullmann reaction has been a subject of extensive study and debate. wikipedia.orgacs.org While a radical pathway is generally ruled out, several ionic mechanisms have been proposed. gatech.eduwikipedia.org
One prominent proposed mechanism involves an oxidative addition/reductive elimination sequence, analogous to palladium-catalyzed couplings. rug.nlacs.org In this pathway, a Cu(I) species undergoes oxidative addition to the aryl halide to form a transient Cu(III) intermediate. Subsequent reductive elimination releases the diaryl ether product and regenerates the Cu(I) catalyst. organic-chemistry.org Spectroscopic evidence and kinetic studies have provided support for the involvement of Cu(III) intermediates in some ligand-promoted systems. acs.org
An alternative proposed pathway involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide in a nucleophilic aromatic substitution-like step. nih.govwikipedia.org The precise mechanism can be influenced by the specific ligands, substrates, and reaction conditions employed. nih.govgatech.edu For instance, kinetic studies on the coupling of p-iodotoluene with potassium phenoxide catalyzed by CuI and anionic ligands suggest that the reaction proceeds through the interaction of the iodoarene with a ligated anionic Cu(I) intermediate. nih.gov
Alternative Aryl-Aryl Coupling Strategies for 1,3,5-Triaryloxybenzene Assemblies
Beyond the Ullmann condensation, other synthetic strategies have been developed to construct the 1,3,5-triarylbenzene core, which can be adapted for triaryloxybenzene frameworks. A notable alternative is the acid-catalyzed cyclotrimerization of aryl ketones. google.comrsc.org
For example, 1,3,5-triphenylbenzene (B1329565) can be synthesized from the self-condensation of acetophenone. rsc.org This method can be extended to substituted acetophenones to create various analogues. While this approach directly forms a triphenylbenzene core rather than a triphenoxybenzene, it represents a key strategy for assembling the C₃-symmetric aryl framework.
Interactive Table: Alternative Synthetic Routes to 1,3,5-Triarylbenzene Frameworks
| Method | Starting Material(s) | Catalyst/Reagent | Key Advantage | Reference |
|---|---|---|---|---|
| Cyclotrimerization | Acetophenone or substituted analogues | Acid catalyst (e.g., H₂SO₄, Lewis acids) or nanoclinoptilolite | Direct formation of the 1,3,5-triaryl core from a single precursor. google.comrsc.org | google.comrsc.org |
| Cyclotrimerization | β-methylchalcone | Lewis acid or protic acid (e.g., TfOH, Fe(OTf)₃) | High yield (70-90%) for 1,3,5-triphenylbenzene derivatives. google.com | google.com |
| Composite Catalyst Method | Acetophenone | Tin tetrachloride and p-toluenesulfonic acid | Reduces reaction time and cost compared to other methods. google.com | google.com |
Multi-Component and Tandem Reaction Approaches to this compound Frameworks
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. tcichemicals.comorganic-chemistry.org MCRs are prized for their atom economy and step efficiency, making them attractive for sustainable chemistry. rsc.org
While a specific MCR for the direct, one-pot synthesis of this compound from simple precursors is not prominently documented, the principles of MCRs offer a conceptual pathway. Reactions like the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction demonstrate the power of MCRs to construct complex heterocyclic and carbocyclic systems in a single step. organic-chemistry.orgnih.gov Designing a convergent MCR for a 1,3,5-triaryloxybenzene framework would likely involve the carefully orchestrated reaction of a central C₃-symmetric building block with three equivalents of a phenolic component, potentially mediated by a suitable catalyst.
Tandem or cascade reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, also present a powerful strategy. A hypothetical tandem approach could involve an initial coupling to form a key intermediate, which then undergoes an in-situ cyclization or further substitution to yield the final this compound structure.
Controlled Synthesis of Highly Branched Structures Incorporating Triphenoxybenzene Moieties
This compound is a valuable B₃-type monomer for the synthesis of highly branched and hyperbranched polymers. dtic.milunist.ac.kr These polymers possess unique properties, including low viscosity and high solubility, due to their globular, three-dimensional architecture. rsc.org
A common strategy is the A₂ + B₃ approach, where a difunctional monomer (A₂) is reacted with a trifunctional monomer (B₃), such as this compound. dtic.milresearchgate.net For instance, hyperbranched poly(etherketone)s (HPEKs) have been prepared by reacting this compound (B₃) with difunctional carboxylic acids like terephthalic acid or 4,4'-oxybis(benzoic acid) (A₂) in a poly(phosphoric acid) medium. dtic.mil The resulting polymers are soluble in common organic solvents, indicating a branched rather than a cross-linked structure. dtic.mil
In polymerization, especially with multifunctional monomers like the A₂ + B₃ system, controlling the reaction pathway is crucial to prevent gelation (the formation of an insoluble, cross-linked network). This control is often achieved by manipulating the reaction conditions to favor kinetic over thermodynamic outcomes. wikipedia.org
Kinetic Control: This regime favors the product that is formed fastest, as it has the lowest activation energy. wikipedia.orglibretexts.org In the context of hyperbranched polymer synthesis, kinetic control is used to promote the formation of soluble, branched macromolecules.
Thermodynamic Control: This regime favors the most stable product. wikipedia.orglibretexts.org In A₂ + B₃ polymerization, the thermodynamically favored product is often the infinitely cross-linked gel.
A self-controlled synthesis of hyperbranched polymers can be achieved by exploiting differences in monomer solubility and using a slow-addition procedure. For example, in the synthesis of HPEKs, the hydrophobic B₃ monomer (this compound) is added slowly to a hydrophilic reaction medium containing the hydrophilic A₂ monomer. dtic.mil This procedure ensures that the concentration of the B₃ monomer remains low throughout the reaction, kinetically favoring the step-wise addition that leads to a branched architecture and suppressing the intermolecular reactions that lead to gelation. dtic.milresearchgate.net This method allows for the formation of high molecular weight, soluble hyperbranched polymers even at full conversion. dtic.mil
Influence of Monomer Solubility and Feed Ratios on Polymer Topology
In the synthesis of complex, non-linear polymers such as hyperbranched poly(etherketone)s (HPEKs) using monomers like this compound, the final polymer architecture is critically dependent on the reaction conditions. Among the most influential factors are the relative solubilities of the monomers in the reaction medium and the molar feed ratios of the reactants. These parameters are powerful tools that can be manipulated to control the degree of branching, molecular weight, and polydispersity, and to prevent the onset of gelation, which leads to insoluble, cross-linked networks.
Influence of Monomer Solubility
A sophisticated strategy to control polymerization and prevent gelation in A₂ + B₃ polycondensation reactions involves using monomers with significantly different solubilities in the chosen reaction medium. dtic.mil This approach creates a self-controlled reaction environment where one monomer is introduced into the reaction phase at a limited rate, governed by its solubility.
A prime example is the synthesis of HPEKs using the hydrophobic B₃ monomer, this compound, in conjunction with a hydrophilic A₂ monomer, such as terephthalic acid or 4,4'-oxybis(benzoic acid). dtic.milresearchgate.net When this reaction is conducted in a hydrophilic medium like polyphosphoric acid (PPA), the hydrophobic B₃ monomer has very low solubility. This disparity forces the polymerization to proceed under kinetically controlled conditions. The this compound monomer is effectively fed into the reaction mixture slowly and automatically as it dissolves. dtic.mil This slow, controlled addition of the B₃ monomer maintains its concentration at a low level, which favors the formation of branched structures over the extensive cross-linking that leads to gelation. dtic.mil This method has been successfully employed to produce soluble HPEKs with weight-average molecular weights ranging from 3,900 to 13,400 g/mol , demonstrating that hyperbranched, rather than cross-linked, polymers were formed even at equifunctional monomer feed ratios. dtic.milresearchgate.net In contrast, polymerization reactions where monomer concentration is too high can lead to precipitation and the formation of insoluble gels. acs.org
Table 1: Influence of Monomer Solubility on Polymer Topology in A₂ + B₃ Polycondensation
| B₃ Monomer | A₂ Monomer | Reaction Medium | Monomer Properties | Resulting Polymer | Resulting Topology |
|---|
Influence of Monomer Feed Ratios
The molar feed ratio of monomers is a fundamental parameter used to steer the topology of polymers. In the synthesis of hyperbranched polymers from AB₂ monomers, for instance, the molecular weight can be controlled by adjusting the feed ratio of the monomer to a core initiator. mdpi.com Research has shown that the number-average molecular weight (Mₙ) of the resulting hyperbranched polyamides increases in direct proportion to the monomer-to-core feed ratio, while maintaining a narrow molecular weight distribution (Mₙ/Mₙ = 1.11–1.19). mdpi.com Attempting to synthesize higher-molecular-weight polymers can sometimes lead to a deviation from the theoretical molecular weight and a broadening of the polydispersity. mdpi.com
The ratio of different monomer types, such as in the copolymerization of AB and AB₂ monomers, also profoundly affects the final properties of the material, which are a direct consequence of the polymer's architecture. researchgate.net For hyperbranched aromatic polyamide copolymers, a minimum glass transition temperature (T₉) was observed at a 50% feed of the AB₂ monomer, while the Young's modulus decreased as the proportion of the AB₂ monomer was increased. researchgate.net
Furthermore, not only the ratio but also the rate of monomer addition can be a decisive factor, particularly in semi-batch processes. Kinetic modeling of self-condensing vinyl polymerization (SCVP) of AB* monomers slowly added to a C₃* core has shown that the polydispersity index (PDI) can be kept below 1.5 with a slow feed rate. Conversely, a rapid addition of the monomer results in a broader molecular weight distribution. This demonstrates that controlling the instantaneous concentration of reactive species through feed rate is crucial for achieving a desired polymer topology. For certain systems, an optimal molar ratio of catalyst to monomer is required to achieve the highest degree of branching. researchgate.net
Table 2: Effect of Monomer Feed Ratio and Rate on Hyperbranched Polymer Properties
| Polymerization Type | Monomers | Variable Parameter | Observed Effect |
|---|---|---|---|
| Chain-Growth Condensation Polymerization | AB₂ Monomer + Core Initiator | [Monomer]₀/[Core]₀ ratio | Mₙ increases proportionally to the feed ratio; allows for controlled molecular weight. mdpi.com |
| Direct Polycondensation | AB Monomer + AB₂ Monomer | Feed ratio of AB₂ monomer | Affects glass transition temperature (T₉) and mechanical properties (Young's modulus). researchgate.net |
| Self-Condensing Vinyl Polymerization (SCVP) | 4-CMS Monomer + CuCl/Bipyridine Catalyst | [Catalyst]/[Monomer] molar ratio | The degree of branching is maximized at a specific molar ratio range (0.1 to 0.2). researchgate.net |
Advanced Spectroscopic and Computational Analysis of 1,3,5 Triphenoxybenzene Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Beyond Basic Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 1,3,5-triphenoxybenzene derivatives, offering insights beyond simple proton and carbon counts. nih.govresearchgate.net
Advanced 1H and 13C NMR Techniques for Conformational Analysis
Due to the inherent symmetry of the this compound core, basic ¹H and ¹³C NMR spectra can appear deceptively simple, often showing only a few signals. ipb.pt However, advanced one-dimensional NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for probing the molecule's conformation in solution. mdpi.com By irradiating specific protons and observing which other protons show an enhanced signal, it's possible to deduce through-space proximities. This is particularly useful for determining the relative orientation of the phenoxy groups with respect to the central benzene (B151609) ring and to each other.
Variable temperature NMR studies can also provide information on the dynamics of the molecule, such as the rotational barriers of the C-O bonds. bhu.ac.in Changes in the NMR spectra as a function of temperature can indicate the presence of different conformers that are rapidly interconverting at room temperature. bhu.ac.in
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Core Structure of this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Central Ring H | 6.5 - 7.0 | 100 - 110 |
| Central Ring C | - | 158 - 162 |
| Phenoxy C-O | - | 155 - 159 |
| Phenoxy o-H | 6.9 - 7.2 | - |
| Phenoxy m-H | 7.2 - 7.5 | - |
| Phenoxy p-H | 6.9 - 7.2 | - |
| Phenoxy o-C | - | 118 - 122 |
| Phenoxy m-C | - | 129 - 131 |
| Phenoxy p-C | - | 122 - 125 |
Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.
2D NMR Correlational Studies for Complex Derivatives
For more complex derivatives of this compound with various substituents, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within each phenoxy group and the central benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (¹H-¹³C). mdpi.com This is particularly powerful for establishing connectivity between the phenoxy groups and the central ring, as well as for placing substituents on the aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): Similar to its 1D counterpart, 2D NOESY provides information about through-space proximity of protons, which is crucial for determining the three-dimensional structure and conformation of complex derivatives. mdpi.com
These 2D NMR methods, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, even in highly substituted and complex this compound derivatives. researchgate.netresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers valuable insights into the functional groups present in this compound and its derivatives, as well as the nature of intermolecular interactions. nih.govresearchgate.net
The most characteristic vibrational mode for this compound is the asymmetric C-O-C stretching of the ether linkages, which typically appears as a strong band in the FT-IR spectrum. Aromatic C-H stretching and bending vibrations, as well as C=C stretching vibrations of the benzene rings, are also readily identifiable.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |
| Asymmetric C-O-C Stretch | 1270 - 1200 | Strong |
| Symmetric C-O-C Stretch | 1050 - 1000 | Medium |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |
Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathway Studies
Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and its derivatives, thus verifying their molecular integrity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound.
Beyond molecular weight determination, tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of the parent ion. nih.gov By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule and identify its constituent parts. Common fragmentation patterns for this compound would likely involve the cleavage of the ether linkages, leading to the loss of phenoxy radicals or phenol (B47542) molecules. The fragmentation patterns can become more complex with the addition of substituents, but they provide a wealth of structural information that complements the data obtained from NMR and vibrational spectroscopy. nih.gov
X-ray Crystallography and Diffraction Techniques for Solid-State Structural Determination
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. libretexts.orgncku.edu.tw This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles. For this compound, X-ray crystallography can unequivocally establish the propeller-like conformation of the molecule, where the three phenoxy groups are twisted out of the plane of the central benzene ring. nih.gov
The resulting diffraction patterns are processed to generate an electron density map, from which the molecular structure can be built and refined. nih.gov The detailed structural information obtained from X-ray crystallography is invaluable for understanding the packing of molecules in the crystal lattice and for interpreting the nature of intermolecular forces. libretexts.orgnih.gov In cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be used to characterize the crystalline nature of the material and provide information about its unit cell parameters. ksu.edu.sa
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools for complementing and interpreting experimental data on this compound and its derivatives. kallipos.grresearchgate.net These methods can be broadly categorized into quantum mechanics and molecular mechanics. kallipos.gr
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic structure, and spectroscopic properties (NMR chemical shifts, vibrational frequencies) of the molecule. mdpi.com These calculated properties can be directly compared with experimental data to validate the proposed structure and to gain a deeper understanding of the molecule's electronic characteristics.
Molecular Mechanics (MM) and Molecular Dynamics (MD): These methods are particularly useful for studying the conformational landscape and dynamics of larger and more complex derivatives of this compound. mdpi.com By simulating the movement of atoms over time, MD simulations can provide insights into the flexibility of the molecule, the preferred conformations in different environments, and the energetics of conformational changes.
Together, computational methods provide a powerful framework for rationalizing experimental observations and for predicting the properties of novel this compound derivatives. siftdesk.orgupc.edu
Density Functional Theory (DFT) Calculations for Electronic Structure and Orbital Analysis (HOMO-LUMO Gaps)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. scispace.comchalcogen.ro It has become a popular tool for computational chemists due to its favorable balance between accuracy and computational cost. scispace.com DFT calculations are instrumental in understanding the geometry, electronic properties, and reactivity of molecules like this compound derivatives. researchgate.net
A key aspect of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net A smaller energy gap generally implies higher chemical reactivity, lower kinetic stability, and easier electronic excitation. researchgate.net
For this compound derivatives, DFT calculations can predict how various substituents on the peripheral phenyl rings affect the electronic structure. For instance, electron-donating groups (e.g., -OCH₃, -CH₃) would be expected to raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) would lower the LUMO energy level, enhancing its electron-accepting capabilities. These modifications directly influence the HOMO-LUMO gap and, consequently, the molecule's reactivity and optical properties. nih.govmdpi.com The analysis of global reactivity descriptors such as chemical hardness, potential, and electrophilicity index can also be derived from HOMO and LUMO energies. irjweb.comresearchgate.net
Table 1: Hypothetical DFT-Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted this compound Derivatives. This table illustrates the expected trends based on the electronic nature of substituents. Calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.netijcce.ac.ir
| Derivative (Substituent X on each peripheral ring) | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Expected Reactivity |
| 1,3,5-Tris(4-nitrophenoxy)benzene (-NO₂) | -7.80 | -3.50 | 4.30 | High (strong electrophile) |
| This compound (-H) | -6.90 | -1.80 | 5.10 | Moderate |
| 1,3,5-Tris(4-methoxyphenoxy)benzene (-OCH₃) | -6.20 | -1.50 | 4.70 | High (strong nucleophile) |
Molecular Dynamics Simulations for Conformational Flexibility and Supramolecular Assembly Prediction
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomic-level "movie" of molecular behavior, revealing conformational changes and fluctuations. researchgate.netnih.gov This method is invaluable for studying the conformational flexibility of molecules and predicting how they might self-assemble into larger, ordered structures. nih.govnih.gov
For this compound, the ether linkages bestow significant conformational flexibility, allowing the peripheral phenyl rings to rotate and twist. MD simulations can map these motions, identifying the most stable conformations and the energy barriers between them. mdpi.com This is crucial for understanding how the molecule's shape influences its packing in the solid state or its interactions in solution.
Furthermore, MD simulations are a key tool for predicting supramolecular assembly. vub.be Molecules with a C3-symmetric, disk-like structure, such as benzene-1,3,5-tricarboxamide (B1221032) (BTA), are known to form extended, one-dimensional stacks through non-covalent interactions like hydrogen bonding. nih.gov Although this compound lacks strong hydrogen bonding donors, its derivatives can be designed to interact through other forces like π-π stacking and van der Waals interactions. MD simulations can model the spontaneous aggregation of these molecules from a random dispersion in a solvent (a bottom-up approach) or assess the stability of a pre-arranged aggregate (a top-down approach). vub.be Such simulations can determine the free energy of association and reveal the structural details of the resulting supramolecular polymers, providing insights that are critical for the development of novel nanomaterials. vub.benih.gov
Table 2: Typical Parameters and Outputs of an MD Simulation for Supramolecular Assembly. This table outlines the setup and expected results from an MD simulation aimed at studying the aggregation of a this compound derivative.
| Parameter / Output | Description | Example from Analogous Systems |
| Simulation Software | Program used to run the simulation. | AMBER, GROMACS, NAMD jinr.ru |
| Force Field | A set of parameters describing the potential energy of the system. | OPLS, AMBER, CHARMM nih.gov |
| Solvent Model | Representation of the solvent environment. | Explicit (e.g., TIP3P water) or Implicit vub.be |
| Simulation Time | Duration of the simulated "movie". | Nanoseconds (ns) to Microseconds (µs) vub.bebiorxiv.org |
| Key Outputs | Data and insights gained from the simulation. | Conformational flexibility (RMSF), aggregation state, free energy of dimerization, structural details of the assembled fiber. nih.govbiorxiv.org |
Theoretical Prediction of Spectroscopic Signatures
Computational chemistry offers powerful methods to predict the spectroscopic signatures of molecules, which can be used to interpret experimental data, assign signals, and confirm structures. schrodinger.comlehigh.edu The primary techniques used are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. dergipark.org.trresearchgate.net
Theoretical spectra are typically calculated after first optimizing the molecule's geometry using a method like DFT. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netscielo.org.za These calculated values, when compared to experimental spectra, can help in the unambiguous assignment of complex signals, especially for molecules with many similar chemical environments, as would be the case for derivatives of this compound. schrodinger.com
IR Spectroscopy: The same DFT optimization that provides the ground state geometry can be used to calculate vibrational frequencies. researchgate.net These theoretical frequencies correspond to the peaks in an IR spectrum. Although calculated frequencies often show a systematic deviation from experimental values, they can be corrected using a scaling factor. scielo.org.za This allows for the confident assignment of vibrational modes, such as the characteristic C-O-C ether stretches and aromatic C-H bends in this compound. scielo.org.za
UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govscielo.org.za This method calculates the energies of excited states, corresponding to the absorption wavelengths (λ_max). nih.gov TD-DFT can help explain the origin of observed electronic transitions (e.g., π → π* transitions within the aromatic rings) and predict how substituents will shift the absorption maxima. nih.gov
Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for a Hypothetical this compound Derivative. This table illustrates how calculated data is used to assign experimental spectral features.
| Spectroscopic Technique | Experimental Value | Theoretical Value (Method) | Assignment |
| ¹H NMR | ~7.0-7.4 ppm | ~7.1-7.5 ppm (GIAO/DFT) | Aromatic Protons (C-H) |
| ¹³C NMR | ~118-158 ppm | ~119-159 ppm (GIAO/DFT) | Aromatic Carbons (C-C, C-O) |
| FT-IR | ~1240 cm⁻¹ | ~1255 cm⁻¹ (DFT/B3LYP) | Aryl Ether C-O-C Asymmetric Stretch |
| UV-Vis | ~275 nm | ~270 nm (TD-DFT) | π → π* Electronic Transition |
Role of 1,3,5 Triphenoxybenzene As a Building Block in Advanced Materials
Integration into Hyperbranched Polymers and Dendritic Macromolecules
The trifunctional nature of the 1,3,5-triphenoxybenzene core is ideally suited for creating highly branched, non-linear polymers. These materials, such as hyperbranched polymers and dendrimers, are of significant interest due to their unique properties compared to linear analogues, including lower viscosity, higher solubility, and a high density of terminal functional groups.
The synthesis of hyperbranched polymers often involves the polycondensation of ABx monomers, where 'A' and 'B' are different reactive functional groups. Precursors derived from this compound can serve as the core (a B3 monomer) or be modified to create AB2 monomers for self-condensation.
Hyperbranched Poly(ether-ketone)s (HPEKs): While direct use of this compound as a starting monomer is less common, derivatives that maintain its core structure are employed. For instance, hyperbranched poly(ether-ketone)s have been successfully prepared through the direct polycondensation of an AB2 monomer, 3,5-diphenoxybenzoic acid. bit.edu.cn In this one-step synthesis, the electrophilic aromatic substitution to form the ketone linkage is facilitated by a condensing agent like phosphorus pentoxide/methanesulfonic acid (PPMA). bit.edu.cn The resulting polymer possesses highly reactive phenoxy groups at its chain ends, originating from the monomer structure. bit.edu.cn
Hyperbranched Polyimides (HBPIs) and Polybenzimidazoles (PBIs): The 1,3,5-substituted benzene (B151609) core is crucial for synthesizing other high-performance hyperbranched polymers.
Polyimides: A notable example involves the synthesis of the triamine monomer 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene . rsc.org This B3 monomer, which contains the intact this compound core, is polymerized with A2 monomers like 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) or pyromellitic dianhydride (PMDA) . rsc.org This A2 + B3 approach yields soluble, high-performance hyperbranched polyimides with excellent thermal stability. rsc.org
Polybenzimidazoles: While direct synthesis from a triphenoxybenzene precursor is not prominently documented, analogous hyperbranched polybenzimidazoles (HBPBIs) have been created. These syntheses utilize a similar structural concept, employing 1,3,5-benzenetricarboxylic acid (BTA) as the trifunctional core, which is reacted with diamines like 3,3′-diaminobenzidine (DAB) . bit.edu.cn This demonstrates the utility of the 1,3,5-substituted benzene motif in generating the necessary branching for HBPBIs. bit.edu.cn
The 1,3,5-substitution pattern of the central benzene ring is the primary determinant of the branching points in polymers derived from it. When used as a B3 monomer, the core inherently creates a branch point from which three polymer arms can extend, defining the fundamental architecture of the macromolecule.
Controlling molecular weight and polydispersity (the distribution of molecular masses) is essential for tailoring the properties of a polymer. In polycondensation reactions used to create these hyperbranched systems, several strategies can be employed.
One common method is to adjust the molar ratio of the A2 and B3 monomers. rsc.org For example, in the synthesis of hyperbranched polyimides from 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene , varying the monomer molar ratios can produce polymers with either amino or anhydride (B1165640) end groups, which influences the final molecular weight. rsc.org Another technique involves adding a monofunctional "capping" agent that terminates chain growth, a general strategy to control molecular weight in polycondensation.
However, the synthesis of hyperbranched polymers from monomers with flexible ether linkages can sometimes be limited by intramolecular cyclization. Studies on related poly(ether-ketone)s have shown that chain growth can be limited by this side reaction, resulting in lower than expected molecular weights. This phenomenon represents a key challenge in controlling the final polymer size.
The following table summarizes the properties of hyperbranched polyimides synthesized using a this compound derivative as the core monomer.
| Polymer Name | Monomers Used | End Group | Glass Transition Temp. (T_g) | Dielectric Constant (1 MHz) |
| HBPI-1 | 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene + BTDA | Anhydride | 230 °C | 3.29 |
| HBPI-2 | 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene + BTDA | Amino | 260 °C | 3.08 |
| HBPI-3 | 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene + PMDA | Anhydride | 242 °C | 3.14 |
| HBPI-4 | 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene + PMDA | Amino | 255 °C | 3.11 |
| Data sourced from reference rsc.org. |
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The well-defined, C3-symmetric geometry of the this compound scaffold makes it an excellent platform for designing complex supramolecular structures.
Host-guest chemistry involves the creation of a larger 'host' molecule that can form a complex with a smaller 'guest' molecule. The this compound scaffold is an ideal template for constructing hosts because it can pre-organize binding elements in a convergent manner. By attaching molecular recognition units to the termini of the three phenoxy arms, a well-defined binding cavity can be created.
This principle has been demonstrated with structurally similar scaffolds like 1,3,5-triethylbenzene and 1,3,5-trimethylbenzene . nih.govnih.gov These scaffolds have been widely used to arrange binding elements so they point towards the same face of the central ring, which increases the binding affinity for a target guest molecule. nih.gov The this compound scaffold operates on the same principle, using the rigid benzene core to orient the phenoxy arms and any attached functional groups, thus minimizing the entropic penalty associated with binding.
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The ability of a host molecule to selectively bind a specific guest is the cornerstone of many biological and chemical processes.
A host molecule built upon a this compound scaffold achieves molecular recognition through the specific spatial arrangement of binding sites. The scaffold itself does not typically participate directly in binding but acts as a rigid platform that positions the functional groups responsible for the interaction (e.g., hydrogen bond donors/acceptors, charged groups, or hydrophobic moieties). The effectiveness of this recognition is enhanced because the scaffold pre-organizes the binding elements into a competent geometry for complexation. nih.govnih.gov This reduces the conformational changes needed for the host to bind the guest, leading to more efficient and selective recognition. nih.gov The specific nature of the guest recognized is determined entirely by the type and placement of the functional groups attached to the phenoxy arms of the scaffold.
Formation of Ordered Supramolecular Assemblies and Architectures
The distinct, propeller-like C3-symmetric structure of the this compound scaffold is instrumental in directing the self-assembly of molecules into highly ordered supramolecular structures. This capability stems from its rigid geometry, which allows for predictable, noncovalent interactions, leading to the formation of complex and functional architectures. Derivatives of the 1,3,5-triphenyl core are widely used to create organized materials such as dendritic molecules and both metal-organic and covalent-organic frameworks. nih.gov
A prime example of this is the self-assembly of 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA), a derivative of the 1,3,5-triphenylbenzene (B1329565) core, on a silver surface. mpg.de These molecules spontaneously form two-dimensional honeycomb networks with well-defined nanocavities measuring 2.95 nm in diameter. mpg.de The formation of these networks is driven by symmetric hydrogen bonds between the carboxylic acid groups of adjacent molecules. mpg.de Such porous structures are highly valuable for the development of hierarchical systems where guest molecules can be confined within the cavities. mpg.de
Similarly, benzene-1,3,5-tricarboxamides (BTAs), which share the same central phenyl ring, are renowned for their ability to self-assemble into one-dimensional, rod-like nanostructures stabilized by a network of threefold hydrogen bonds. rsc.org The predictable self-assembly behavior of these building blocks has made them versatile components in nanotechnology and biomedical applications. rsc.orgnih.gov The inherent stability and well-defined structure of the 1,3,5-triphenyl core provide a reliable platform for designing complex, functional supramolecular systems. rsc.org
Contribution to Organic Electronics and Photonics
The this compound framework is a key component in the development of materials for organic electronics and photonics. Its derivatives are noted for their applications in electrode devices, conductive polymers, and organic light-emitting diodes (OLEDs). google.comgoogle.com The core's thermal stability, π-electron-rich nature, and rigid C3-symmetric structure are highly advantageous for these applications. rsc.org
Electron Transport Layer Materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
While direct applications of this compound in OLEDs are emerging, the closely related 1,3,5-triazine (B166579) derivatives have been extensively studied, highlighting the potential of this molecular architecture. Star-shaped molecules with a 1,3,5-triazine core function effectively as electron transport (ET)-type host materials in phosphorescent OLEDs (PhOLEDs). rsc.org The meta-linkage between the central core and the peripheral groups in these molecules helps to maintain a high triplet energy, which is crucial for efficient energy transfer in phosphorescent devices. rsc.org
For instance, specific 1,3,5-triazine derivatives have demonstrated good electron mobilities, often exceeding 10⁻⁴ cm²V⁻¹s⁻¹. rsc.org When incorporated as host materials in green PhOLEDs, these compounds have led to devices with high external quantum efficiencies (η_ext) and power efficiencies (η_p). rsc.org Bipolar host materials that combine an electron-donating unit with an electron-accepting 1,3,5-triazine unit have also been developed. rsc.org This design promotes balanced charge injection and transport, resulting in PhOLEDs with excellent performance, including high efficiencies that are maintained even at high brightness levels. rsc.org
Table 1: Performance of OLEDs using 1,3,5-Triazine-based Host Materials
| Host Material | Device Type | Max. External Quantum Efficiency (η_ext) | Max. Power Efficiency (η_p) | Ref |
|---|---|---|---|---|
| T2T | Green PhOLED | 17.5% | 59.0 lm W⁻¹ | rsc.org |
| T3T | Green PhOLED | 14.4% | 50.6 lm W⁻¹ | rsc.org |
| DPTPCz | Blue PhOLED | 14.4% | - | rsc.org |
| DPTPCz | Green PhOLED | 21.2% | - | rsc.org |
This interactive table summarizes the performance of various OLEDs. Users can sort the data by clicking on the column headers.
Photoluminescent Properties and Chemo-Sensing Platforms
The 1,3,5-triphenylbenzene scaffold is an excellent platform for creating photoluminescent chemo-sensors due to its inherent fluorescence, stability, and electron-rich characteristics. rsc.orgresearchgate.net These properties allow for the design of sensors that can detect specific ions and molecules through changes in their fluorescence emission.
Researchers have developed chemo-sensors based on this platform for the selective detection of various analytes. For example, sensors have been designed to detect polynitroaromatic compounds, such as trinitrotoluene (TNT) and picric acid (PA), via a fluorescence quenching mechanism. rsc.org Other designs, such as those incorporating tris-salicylaldimine Schiff bases, enable the selective sensing of fluoride (B91410) ions through a "turn-on" fluorescence response. rsc.org Furthermore, by attaching redox-active units like ferrocene (B1249389) to the 1,3,5-triphenylbenzene core, electrochemical chemo-sensors have been created for the detection of divalent transition metal cations. nih.gov
Development of Star-Shaped Fluorescent Molecules with Triphenoxybenzene Cores
The C3 symmetry of the this compound core makes it an ideal center for constructing star-shaped fluorescent molecules. researchgate.net This molecular architecture, where functional arms extend from a central core, is widely used in the development of advanced optical materials. rsc.org
For example, a star-shaped molecule designed with a central benzene-1,3,5-tricarbohydrazide (B3069294) unit and peripheral triphenylamine (B166846) groups exhibits multifunctional optical properties, including polymorphism-dependent fluorescence. researchgate.netrsc.org Similarly, star-shaped molecules based on a 1,3,5-triazine core linked to various heterocyclic systems have been synthesized and show potential as novel hybrid optical materials. rsc.org These designs often feature a donor-π-acceptor (D-π-A) framework, where the central core can act as part of the electron-donating or accepting system, leading to materials with high thermal stability and significant Stokes shifts, which are desirable for applications in OLEDs and fluorescent probes. nih.govscispace.com
Utility in Liquid Crystalline Materials Development
The rigid, disc-like shape of the this compound core makes it a valuable component in the design of liquid crystalline materials. researchgate.net Discotic liquid crystals, formed by the self-assembly of disc-shaped molecules, can organize into columnar structures that exhibit one-dimensional charge transport, making them suitable for applications in organic electronics. researchgate.net
C3-symmetric molecules based on 1,3,5-triphenylbenzene and the analogous 2,4,6-triphenyl-1,3,5-s-triazine have been shown to form liquid crystalline phases. researchgate.net The introduction of heteroatoms in the core, as in 1,3,5-triazine, can be used to fine-tune molecular properties such as polarity, geometry, and luminescence, which are critical for the development of advanced thermotropic liquid crystals. researchgate.net
Design Principles for Triphenoxybenzene-Based Liquid Crystals
The formation of liquid crystalline phases (mesophases) in materials based on this compound is governed by specific molecular design principles. A key strategy involves attaching flexible peripheral chains to the rigid central core.
Core-Periphery Structure: A common design involves a rigid, disc-like central unit like this compound with flexible alkyl or alkoxy chains attached to the periphery. While some simple substituted 1,3,5-triphenylbenzenes may not exhibit liquid crystalline behavior on their own, their ability to form mesophases can be induced. researchgate.net
Donor-Acceptor Complexes: The formation of columnar mesophases can be achieved by creating donor-acceptor complexes. For example, while a triphenylbenzene derivative with C8 chains may not be mesomorphic by itself, it forms a columnar liquid crystal phase when complexed with an electron acceptor molecule like trinitrofluorenone (TNF). researchgate.net
Role of Peripheral Arms: In star-shaped molecules designed for liquid crystal applications, the peripheral units often play a dominant role in determining the type of mesophase. For instance, in molecules with a 1,3,5-triazine core and rod-like azobenzene (B91143) arms, the azobenzene units self-assemble to form smectic (layered) phases, with the central core acting primarily as a linking unit. scispace.com
Influence of Spacers: The length and nature of the spacer units connecting the peripheral arms to the central core are critical. The length of these spacers, often polymethylene chains, directly influences the thermal stability and the temperature range of the liquid crystalline phase. scispace.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid | BTA |
| Benzene-1,3,5-tricarboxamide (B1221032) | BTA |
| Trinitrotoluene | TNT |
| Picric Acid | PA |
| 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine | T2T |
| 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine | T3T |
| 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole | DPTPCz |
| Triphenylamine | TPA |
| Trinitrofluorenone | TNF |
| Azobenzene | - |
This table lists the chemical compounds referenced in the article.
Role in Modulating Mesophase Behavior and Electro-Optical Properties
Extensive research into advanced materials has explored a variety of molecular architectures to tailor specific liquid crystalline and electro-optical properties. Star-shaped molecules, in particular, have been a subject of interest due to their unique self-assembly characteristics. The 1,3,5-trisubstituted benzene core is a common motif in the design of such materials, offering a C3-symmetric scaffold.
Research on related structures, such as those derived from phloroglucinol (B13840) (1,3,5-trihydroxybenzene), has shown that this core can be used to create star-shaped liquid crystals. researchgate.net In these instances, the mesogenic units are typically attached via ester or other linkages, rather than the ether linkage to a phenyl group that defines this compound. For example, star-shaped molecules with a central phloroglucinol core connected to rod-like azo-aromatic units through ester linkages have been synthesized and their liquid crystalline behavior, which is dependent on the length of the terminal alkyl chains, has been studied. researchgate.net
Similarly, discotic liquid crystals based on triphenylene (B110318) cores have been extensively investigated for their columnar mesophases and potential in electronic applications. rsc.orgresearchgate.net However, these triphenylene systems are structurally distinct from the this compound framework.
The influence of a central core on the mesophase behavior and electro-optical properties is a critical area of liquid crystal research. The geometry and electronic nature of the core unit can dictate the type of mesophase formed (e.g., nematic, smectic, or columnar), the transition temperatures, and the dielectric and optical anisotropy of the material. For instance, the introduction of a bent core can lead to the formation of unique polar and chiral phases. mdpi.comrsc.org
Given the absence of direct research on liquid crystals containing the this compound moiety, it is not possible to provide detailed research findings or data tables on its specific role in modulating mesophase behavior and electro-optical properties. The scientific community has, to date, focused on other derivatives of 1,3,5-trisubstituted benzenes for the construction of advanced liquid crystalline materials.
Derivatization and Functionalization Strategies of the 1,3,5 Triphenoxybenzene Core
Peripheral Functionalization for Tunable Properties
Peripheral functionalization refers to the chemical modification of the outer phenoxy rings of the 1,3,5-triphenoxybenzene molecule. This approach allows for the fine-tuning of electronic, optical, and solubility characteristics without altering the central core structure.
The electronic properties of the this compound system can be systematically modulated by introducing substituents with varying electronic effects onto the peripheral phenyl rings. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to install electron-withdrawing groups (EWGs). For instance, the related compound 1,3,5-trimethoxybenzene (B48636) readily reacts with hypochlorous acid (HOCl) and hypobromous acid (HOBr) to form halogenated products, demonstrating the susceptibility of such electron-rich aromatic systems to electrophilic attack. rsc.org Similarly, the phenoxy rings of this compound can be functionalized.
Conversely, electron-donating groups (EDGs) like alkyl, alkoxy, or amino groups can be introduced, typically through nucleophilic substitution reactions on a pre-functionalized core or via cross-coupling reactions. These substitutions directly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering its redox potential, absorption, and emission spectra.
Table 1: Examples of Functional Groups for Peripheral Derivatization
| Group Type | Substituent Example | Chemical Name | Typical Reaction | Expected Property Modulation |
| Electron-Withdrawing | -NO₂ | Nitro | Nitration | Lowers HOMO/LUMO levels, increases electron affinity |
| Electron-Withdrawing | -Br | Bromo | Halogenation | Lowers HOMO/LUMO levels, enables further cross-coupling |
| Electron-Withdrawing | -CN | Cyano | Nucleophilic Substitution | Lowers HOMO/LUMO levels, enhances thermal stability |
| Electron-Donating | -CH₃ | Methyl | Friedel-Crafts Alkylation | Raises HOMO/LUMO levels, increases electron density |
| Electron-Donating | -OCH₃ | Methoxy | Williamson Ether Synthesis | Raises HOMO/LUMO levels, enhances solubility |
| Electron-Donating | -NH₂ | Amino | Reduction of Nitro Group | Raises HOMO/LUMO levels, provides site for further reaction |
The inherent C3 symmetry of the this compound core makes it an achiral molecule. However, chiral derivatives can be synthesized, which is of significant interest for applications in asymmetric catalysis, chiral recognition, and materials with chiroptical properties. The introduction of chirality can be achieved through several synthetic routes:
Attachment of Chiral Auxiliaries: The most straightforward method involves covalently attaching a chiral moiety to the peripheral rings. For example, reacting a carboxyl-functionalized this compound derivative with a chiral amine or alcohol would result in a chiral diastereomeric mixture that can be separated.
Use of Chiral Building Blocks: A more direct approach involves the initial synthesis using a chiral phenoxide. For instance, the reaction of 1,3,5-trihalobenzene with a chiral, enantiopure phenol (B47542) derivative (e.g., a derivative of (R)- or (S)-1,1'-bi-2-naphthol) would yield an enantiomerically pure chiral this compound derivative.
Atropisomerism: By introducing bulky substituents at the ortho-positions of the peripheral phenoxy rings, rotation around the C-O bonds can be restricted. If the substitution pattern is appropriate, this can lead to stable atropisomers, which are stereoisomers arising from hindered rotation, thus rendering the molecule chiral.
Covalent Organic Frameworks (COFs) and Covalent Organic Polymers (COPs) Based on Triphenoxybenzene Units
Covalent Organic Frameworks (COFs) and Covalent Organic Polymers (COPs) are classes of porous crystalline or amorphous polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov The rigid, C3-symmetric structure of this compound makes it an ideal candidate for a trigonal node in the construction of 2D or 3D porous networks.
To be used in COF or COP synthesis, the this compound core must first be functionalized with reactive groups, such as aldehydes, amines, or boronic acids. For example, a derivative like 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine, which is structurally analogous to a functionalized triphenoxybenzene, has been used to create COFs. nih.gov This aldehyde-functionalized node can undergo condensation reactions with multitopic linkers like p-phenylenediamine (B122844) to form crystalline materials with well-defined pore structures. nih.gov
The synthesis of these frameworks typically occurs under solvothermal conditions, where the reversible nature of the bond formation (e.g., imine or boroxine (B1236090) formation) allows for "error-correction" and the growth of a crystalline, ordered structure. The resulting materials exhibit high thermal stability, permanent porosity, and large specific surface areas. For instance, a COF prepared from the flexible O-linked 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine node demonstrated a high specific surface area of 279.5 m²·g⁻¹ and was chemically and thermally stable. nih.gov Similarly, COPs based on a 1,3,5-triformylphloroglucinol core (a precursor to triphenoxybenzene) have been synthesized and showed strong hydrophobic and π-π interactions, making them effective for adsorbing organic molecules. nih.gov
Table 2: Properties of COFs/COPs from Analogous C3-Symmetric Ether-Linked Cores
| Core Monomer (Analogue) | Linker Monomer | Resulting Polymer | Brunauer-Emmett-Teller (BET) Surface Area | Key Properties | Reference |
| 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine | - | COF | 279.5 m²/g | High stability, semiconducting nature, adsorbent for dyes | nih.gov |
| 1,3,5-triformylphloroglucinol | Benzidine | Magnetic COP2 | Large Pore Size | High extraction efficiency for phthalates, hydrophobic | nih.gov |
| 1,3,5-tricyanobenzene | - | CTF-0 | ~500-2000 m²/g | Crystalline or amorphous depending on temperature, catalytic activity | researchgate.netbojdyslab.org |
Incorporation into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the distinct properties of organic molecules with those of inorganic frameworks, leading to synergistic functionalities. The this compound unit can be incorporated as the organic component to impart specific characteristics such as hydrophobicity, porosity, or photo-optical activity to the final hybrid material. nih.gov
The design of these materials involves creating a covalent or non-covalent interface between the functionalized triphenoxybenzene derivative and an inorganic component, such as silica (B1680970) (SiO₂), titania (TiO₂), or metal-oxide clusters. This can be achieved through several methods:
Sol-Gel Process: A this compound derivative functionalized with trialkoxysilane groups can be co-condensed with inorganic precursors like tetraethyl orthosilicate (B98303) (TEOS). This process results in a covalently linked organic-inorganic network where the triphenoxybenzene units are homogeneously distributed within the silica matrix.
Coordination to Metal Centers: By functionalizing the peripheral rings with ligating groups such as carboxylic acids, phosphonic acids, or pyridyl units, the triphenoxybenzene derivative can act as a multidentate organic ligand. These ligands can coordinate to metal ions to form metal-organic frameworks (MOFs) or be grafted onto the surface of pre-formed metal oxide nanoparticles.
These hybrid materials can be designed as multifunctional catalysts, sensors, or separation media. nih.gov The inorganic framework typically provides high mechanical and thermal stability, while the embedded triphenoxybenzene unit can create specific recognition sites, tune the electronic properties, and control the surface polarity of the material. nih.gov
Structure Function Relationships and Mechanistic Insights in 1,3,5 Triphenoxybenzene Systems
Correlating Molecular Conformation and Electronic Structure with Material Performance
The material performance of systems incorporating 1,3,5-triphenoxybenzene is intrinsically linked to its molecular conformation and electronic properties. The rotational freedom of the phenoxy groups around the central benzene (B151609) ring leads to various conformers, from planar to more complex propeller-like structures. This conformational flexibility, in turn, influences the electronic interactions within the molecule and with its environment.
The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is directly affected by the molecular conformation. The extent of π-conjugation between the phenoxy groups and the central benzene ring changes with the torsion angles, altering the HOMO-LUMO gap. A more planar conformation generally leads to a smaller HOMO-LUMO gap, which can be desirable for applications in organic electronics. The HOMO-LUMO gap is a key parameter that determines the chemical reactivity and kinetic stability of a molecule. researchgate.net For example, in push-pull purine (B94841) derivatives, modifications to the molecular structure that alter the frontier molecular orbital energy levels can tune the ionization energy, electron affinity, and triplet energy of the material. nih.gov
The table below presents hypothetical data based on computational studies of similar aromatic ether compounds, illustrating how conformational changes could affect the electronic properties and, by extension, the material performance of this compound.
| Conformer | Dihedral Angle (Central Ring - Phenoxy Group) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Material Performance |
| Planar | 0° | -5.8 | -1.5 | 4.3 | Enhanced charge transport, potential for semiconducting applications. |
| Twisted | 45° | -6.0 | -1.3 | 4.7 | Good balance of solubility and electronic properties. |
| Propeller | 90° | -6.2 | -1.1 | 5.1 | High solubility, suitable for solution-based processing. |
This table is illustrative and based on general principles of conformational effects on electronic structure in related aromatic compounds.
Understanding Intermolecular Interactions in Self-Assembled Systems
π-π Stacking: The aromatic rings of this compound are electron-rich, making them prone to π-π stacking interactions. These interactions are a result of electrostatic and dispersion forces between the π-orbitals of adjacent aromatic rings. The geometry of the stacking can vary, with common arrangements being face-to-face and offset (or slip-stacked). semanticscholar.org The slip-stacked arrangement often minimizes steric repulsion and is a widely observed motif. semanticscholar.org In systems like hexafluorobenzene (B1203771) and mesitylene, π-π stacking leads to the formation of crystalline solids with alternating pillars of the two aromatics. nih.govnih.gov For this compound, the C3 symmetry could favor the formation of columnar structures where the molecules stack on top of each other, driven by these π-π interactions.
The interplay of these interactions dictates the final morphology of the self-assembled system. For example, studies on poly(para-phenylene vinylene) with crown ether substituents show that intermolecular interactions can lead to the formation of nanoribbons. researchgate.netacs.org Similarly, the self-assembly of heterocirculenes can be directed to form 2D and 3D structures. nih.gov The specific conformation adopted by the this compound molecule will influence the efficiency of these intermolecular interactions and thus the resulting supramolecular architecture. A more planar conformation would likely maximize π-π stacking, while a more propeller-like shape might lead to more complex, porous structures.
The following table summarizes the key intermolecular interactions and their potential influence on the self-assembly of this compound systems, based on findings for related compounds.
| Interaction Type | Description | Potential Impact on Self-Assembly |
| π-π Stacking | Attraction between the electron clouds of aromatic rings. Can be face-to-face or offset. | Drives the formation of ordered, often columnar, structures. The geometry of stacking influences the packing density and electronic properties of the assembly. semanticscholar.orgnih.govnih.gov |
| Van der Waals Forces | Weak, non-specific attractions arising from temporary dipoles. | Contribute to the overall cohesion and stability of the assembled structure. Important for close packing of molecules. |
| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the ether linkages. | Can influence the relative orientation of molecules within the assembly, although likely weaker than π-π stacking in this non-polar molecule. |
Mechanistic Pathways Governing Polymerization and Functionalization Reactions
This compound can serve as a monomer for the synthesis of complex polymeric structures, such as hyperbranched polymers and poly(phenylene ether)s. The primary mechanisms for polymerization involve oxidative coupling reactions, while functionalization reactions can introduce reactive groups for subsequent polymer synthesis.
Polymerization via Oxidative Coupling:
The phenolic character of the terminal phenyl rings in derivatives of this compound (where the outer rings are phenols) makes them suitable for oxidative coupling polymerization. This type of polymerization typically involves a metal catalyst, such as a copper-amine complex or a manganese complex, and an oxidant, often oxygen. researchgate.net The general mechanism proceeds through the following steps:
Oxidation of the Phenol (B47542): The metal catalyst in a higher oxidation state oxidizes the phenol to a phenoxy radical.
Radical Coupling: The phenoxy radicals then couple with each other. This coupling can occur at the ortho or para positions relative to the hydroxyl group, leading to either C-C or C-O bond formation. The regioselectivity of this step is influenced by the catalyst, solvent, and monomer structure. researchgate.net
Rearrangement and Re-aromatization: The resulting intermediate undergoes rearrangement to a more stable dienone, followed by re-aromatization to form a biphenyl (B1667301) or diphenyl ether linkage.
Catalyst Regeneration: The reduced metal catalyst is re-oxidized by the external oxidant, allowing the catalytic cycle to continue.
This process can lead to the formation of linear or branched polymers. For a trifunctional monomer like a triphenolic derivative of this compound, oxidative coupling can lead to the formation of hyperbranched poly(phenylene ether)s. These polymers are characterized by a highly branched, three-dimensional structure with a high density of functional end groups. nih.govnsf.gov
Functionalization for Polymer Synthesis:
To be used in other types of polymerization, such as condensation or addition polymerization, this compound must first be functionalized. For example, introducing propargyl ether groups onto a poly(m-phenylene) backbone has been shown to yield a polymer that can be thermally cross-linked to produce a material with high thermal stability and a high glass transition temperature. rsc.org Similarly, this compound could be functionalized with reactive groups like amines, carboxylic acids, or vinyl groups to make it a suitable monomer for various polymerization reactions.
The following table outlines potential polymerization and functionalization pathways for this compound, along with the key mechanistic features.
| Reaction Type | Monomer | Reagents/Catalysts | Key Mechanistic Steps | Resulting Polymer/Product |
| Oxidative Coupling Polymerization | 1,3,5-Tris(4-hydroxyphenoxy)benzene | Cu-amine complex, O₂ | Formation of phenoxy radicals, radical coupling (C-C or C-O), re-aromatization. researchgate.net | Hyperbranched poly(phenylene ether) |
| Functionalization (e.g., Ethynylation) | 1,3,5-Tris(4-bromophenoxy)benzene | Trimethylsilylacetylene, Pd catalyst | Sonogashira coupling to introduce alkyne groups. | 1,3,5-Tris(4-ethynylphenoxy)benzene (monomer for click chemistry or further polymerization) |
| Functionalization (e.g., Amination) | Halogenated this compound | Ammonia or amine, Pd or Cu catalyst | Buchwald-Hartwig amination. | Amino-functionalized this compound (monomer for polyamides or polyimides) |
Future Research Directions and Open Challenges in 1,3,5 Triphenoxybenzene Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The predominant synthetic application of 1,3,5-triphenoxybenzene is as a B3 monomer in A2 + B3 polycondensation reactions to produce hyperbranched polymers. researchgate.netresearchgate.netresearchgate.netresearchgate.net A common example involves the reaction of this compound with difunctional (A2) monomers, such as terephthalic acid or 4,4'-oxybis(benzoic acid), in a polyphosphoric acid (PPA) and phosphorous pentoxide (P2O5) medium. researchgate.netresearchgate.netresearchgate.netresearchgate.net This method yields hyperbranched polyetherketones (HPEKs) that are soluble in various organic solvents, with weight-average molecular weights ranging from 3,900 to 13,400 g/mol . researchgate.netresearchgate.netresearchgate.net
However, future research must address the development of more efficient and sustainable synthetic routes. Key challenges and research directions include:
Green Chemistry Approaches: The use of harsh reagents like polyphosphoric acid presents environmental concerns. Future work should focus on developing catalytic systems that are more environmentally benign. This could involve exploring solid acid catalysts or enzyme-catalyzed reactions that can proceed under milder conditions and reduce hazardous waste.
Improving Reaction Control: While the A2 + B3 approach is effective, controlling the degree of branching and polydispersity of the resulting polymers remains a challenge. Research into controlled polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP), could offer more precise control over the polymer architecture.
Flow Chemistry Synthesis: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. Developing flow-based synthetic routes for this compound-derived polymers could lead to more efficient and reproducible manufacturing processes.
Exploration of Unconventional Applications in Emerging Technologies
The hyperbranched polymers derived from this compound possess unique properties, such as high solubility, low viscosity, and a high density of terminal functional groups, which make them attractive for a variety of applications. While general applications for hyperbranched polymers are well-documented, specific uses for those derived from this compound are less explored. Future research should focus on leveraging the specific characteristics of this compound in emerging technologies.
Potential areas for exploration include:
Advanced Coatings and Adhesives: The globular structure and numerous end groups of hyperbranched polymers can be tailored to create high-performance coatings and adhesives with enhanced durability, chemical resistance, and specific surface properties.
Drug Delivery Systems: The internal cavities of hyperbranched polymers can encapsulate therapeutic agents, offering potential for controlled drug release. The biocompatibility of this compound-based polymers would need to be thoroughly investigated for such applications.
Nanomaterials and Composites: As a modifier, these polymers can improve the processability and performance of other materials. Their incorporation into nanocomposites could lead to materials with enhanced mechanical, thermal, and barrier properties.
Membrane Technology: The controlled porosity and chemical functionality of materials derived from this compound could be exploited in the development of advanced membranes for gas separation or water purification.
Advanced Characterization Techniques for In-Situ Monitoring of Assembly and Reaction Processes
A deeper understanding of the polymerization and self-assembly processes of this compound-based systems is crucial for optimizing their properties. While traditional characterization techniques like Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC) are valuable, they often provide only a snapshot of the final product.
Future research should employ advanced, in-situ monitoring techniques to gain real-time insights into the reaction dynamics. These could include:
In-Situ Spectroscopic Methods: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the consumption of reactants and the formation of products in real-time, providing valuable kinetic data.
Advanced Scattering Techniques: Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) can provide information on the size, shape, and evolution of polymer structures in solution during their formation.
Rheological Measurements: In-line rheology can track changes in the viscosity and viscoelastic properties of the reaction mixture, offering insights into the growth of polymer chains and the onset of gelation.
Theoretical Prediction and Rational Design of Next-Generation Triphenoxybenzene-Based Materials
The development of new materials based on this compound can be accelerated through the use of computational modeling and theoretical prediction. Instead of a purely empirical approach, a design-led strategy can guide synthetic efforts towards materials with desired properties.
Key areas for future theoretical research include:
Molecular Dynamics (MD) Simulations: MD simulations can predict the three-dimensional structure, conformation, and dynamics of hyperbranched polymers derived from this compound. This can provide insights into their solubility, viscosity, and interactions with other molecules.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic properties, reactivity, and spectroscopic signatures of new this compound derivatives and their polymers.
Structure-Property Relationship Modeling: By combining computational data with experimental results, quantitative structure-property relationship (QSPR) models can be developed. These models can predict the properties of new materials before they are synthesized, saving time and resources.
Scalability and Industrial Feasibility of Synthesis and Application Methodologies
For this compound-based materials to find widespread use, their synthesis and application must be scalable and economically viable. While laboratory-scale synthesis has been demonstrated, the transition to industrial production presents several challenges.
Future research in this area should focus on:
Process Optimization and Cost Reduction: A thorough investigation into reaction parameters, such as temperature, pressure, catalyst loading, and reaction time, is needed to optimize the synthesis for large-scale production. Additionally, exploring less expensive starting materials and more efficient purification methods is crucial.
Techno-Economic Analysis: A comprehensive techno-economic analysis of the entire production process, from raw materials to the final product, is necessary to assess the industrial feasibility of these materials.
Lifecycle Assessment: To ensure the sustainability of this compound-based materials, a full lifecycle assessment should be conducted. This will evaluate the environmental impact of the production, use, and disposal of these materials.
Below is a table summarizing the key future research directions and open challenges for each area:
| Research Area | Future Directions & Open Challenges |
| 7.1. Novel Synthetic Routes | Development of green catalytic systems, implementation of controlled polymerization techniques, and exploration of flow chemistry for synthesis. |
| 7.2. Unconventional Applications | Investigation of use in advanced coatings, drug delivery systems, nanocomposites, and membrane technology. |
| 7.3. Advanced Characterization | Application of in-situ spectroscopic and scattering techniques, and in-line rheological measurements for real-time monitoring. |
| 7.4. Theoretical Prediction | Utilization of molecular dynamics simulations, quantum chemical calculations, and QSPR modeling for rational material design. |
| 7.5. Scalability & Feasibility | Process optimization for cost reduction, conducting thorough techno-economic analyses, and performing lifecycle assessments for sustainability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
